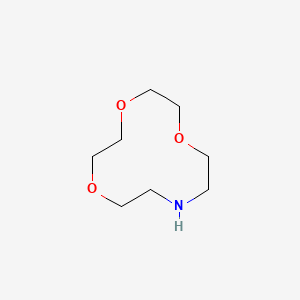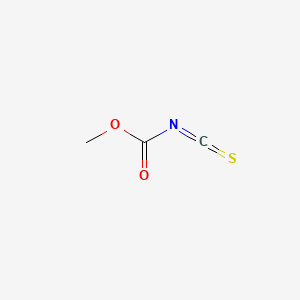
2,3,4,6-四甲基-D-葡萄糖
描述
2,3,4,6-Tetramethyl-D-glucose: is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups. This modification alters its chemical properties and potential applications. The compound is often used in various chemical and biological studies due to its unique structure and reactivity.
科学研究应用
Chemistry: 2,3,4,6-Tetramethyl-D-glucose is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological studies, this compound is used to investigate carbohydrate metabolism and enzyme interactions. Its modified structure makes it a useful probe for studying the specificity and activity of glycosidases .
Medicine: Its ability to mimic natural carbohydrates makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, 2,3,4,6-Tetramethyl-D-glucose is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
作用机制
Target of Action
As a derivative of glucose, it is plausible that it may interact with enzymes and pathways involved in glucose metabolism .
Mode of Action
Given its structural similarity to glucose, it may be hypothesized that it interacts with glucose transporters and enzymes involved in glucose metabolism .
Biochemical Pathways
2,3,4,6-Tetramethyl-D-glucose may potentially affect the glycolysis pathway, a fundamental pathway in cellular metabolism that breaks down glucose to generate energy . The downstream effects of this interaction would depend on the specific role of 2,3,4,6-Tetramethyl-D-glucose in this pathway.
Pharmacokinetics
Its bioavailability, like that of other glucose derivatives, would likely be influenced by factors such as its absorption in the gastrointestinal tract, distribution in body tissues, metabolic stability, and rate of excretion .
Result of Action
As a glucose derivative, it may potentially influence cellular energy production and other glucose-dependent processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites could potentially influence the action, efficacy, and stability of 2,3,4,6-Tetramethyl-D-glucose .
生化分析
Biochemical Properties
2,3,4,6-Tetramethyl-D-glucose plays a role in biochemical reactions primarily as a substrate or inhibitor. It interacts with various enzymes, including glycosidases and glycosyltransferases, due to its structural similarity to glucose. These interactions can inhibit or modify the activity of these enzymes, affecting the metabolism of glucose and other carbohydrates. The compound’s methoxy groups can also influence its binding affinity and specificity towards different proteins and biomolecules .
Cellular Effects
2,3,4,6-Tetramethyl-D-glucose affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate glucose uptake and utilization in cells, impacting energy production and storage. Additionally, it may influence the expression of genes involved in glucose metabolism and insulin signaling pathways, potentially affecting cellular responses to insulin and other hormones .
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetramethyl-D-glucose exerts its effects through binding interactions with enzymes and other proteins involved in glucose metabolism. It can act as a competitive inhibitor for enzymes such as glycosidases, preventing the breakdown of glucose and other carbohydrates. This inhibition can lead to changes in cellular glucose levels and metabolic fluxes. The compound may also interact with transcription factors and other regulatory proteins, altering gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetramethyl-D-glucose can vary over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetramethyl-D-glucose in animal models can vary with different dosages. At low doses, the compound may have minimal effects on glucose metabolism and cellular function. At higher doses, it can exhibit toxic or adverse effects, including disruptions in glucose homeostasis and potential damage to tissues and organs. Threshold effects may be observed, where the compound’s impact becomes more pronounced at certain dosage levels .
Metabolic Pathways
2,3,4,6-Tetramethyl-D-glucose is involved in various metabolic pathways, primarily those related to glucose metabolism. It can be metabolized by enzymes such as glycosidases and glycosyltransferases, leading to the formation of different metabolites. The compound’s methoxy groups can influence its metabolic fate, affecting the levels of metabolites and the overall metabolic flux. These interactions can have downstream effects on cellular energy production and storage .
Transport and Distribution
Within cells and tissues, 2,3,4,6-Tetramethyl-D-glucose is transported and distributed through various mechanisms. It can interact with glucose transporters and binding proteins, influencing its uptake and localization within cells. The compound’s distribution can affect its biochemical activity and interactions with other biomolecules. Additionally, its methoxy groups can impact its solubility and transport properties, affecting its accumulation in different cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethyl-D-glucose typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .
化学反应分析
Types of Reactions:
Oxidation: 2,3,4,6-Tetramethyl-D-glucose can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
相似化合物的比较
- D-Glucopyranose, 2,3,4,6-tetraacetyl-
- D-Glucopyranose, 2,3,4,6-tetra-O-benzyl-
- D-Glucopyranose, 2,3,4,6-tetra-O-acetyl-
Comparison: 2,3,4,6-Tetramethyl-D-glucose is unique due to its methoxy groups, which provide different chemical reactivity and biological activity compared to its acetylated or benzylated counterparts. The methoxy groups make it more hydrophobic and less prone to hydrolysis, enhancing its stability in various applications .
属性
IUPAC Name |
3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPITGEZPPXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C(C(O1)O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-68-5 | |
| Record name | 2,4,6-Tetramethyl-D-glucose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)
